molecular formula C24H32N2O4S B2517770 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide CAS No. 921909-10-6

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide

Katalognummer: B2517770
CAS-Nummer: 921909-10-6
Molekulargewicht: 444.59
InChI-Schlüssel: RYQQTOAXCUGINR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to a class of benzo[b][1,4]oxazepin derivatives functionalized with sulfonamide groups. Its structure comprises a bicyclic oxazepin core (3,3-dimethyl-5-ethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin) linked to a 2,3,4,5,6-pentamethylbenzenesulfonamide moiety.

Eigenschaften

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O4S/c1-9-26-20-12-19(10-11-21(20)30-13-24(7,8)23(26)27)25-31(28,29)22-17(5)15(3)14(2)16(4)18(22)6/h10-12,25H,9,13H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYQQTOAXCUGINR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=C(C(=C(C(=C3C)C)C)C)C)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide is a complex organic compound with potential biological activities. This article reviews the chemical properties of the compound and its biological effects based on available research findings.

The molecular formula of the compound is C21H26N2O5SC_{21}H_{26}N_{2}O_{5}S, with a molecular weight of approximately 418.51 g/mol. The structural characteristics include:

PropertyValue
Chemical Formula C21H26N2O5S
Molecular Weight 418.50654 g/mol
IUPAC Name N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide
SMILES String CCN2C(=O)C(C)(C)COc3ccc(NS(=O)(=O)Cc1ccc(OC)cc1)cc23
InChIKey UDVUIQOHBWPXEY-UHFFFAOYSA-N

Antimicrobial Activity

Research indicates that compounds structurally related to oxazepines exhibit significant antimicrobial properties. For instance, derivatives of oxazepine have shown activity against various bacterial strains and fungi. The specific compound may also possess similar antimicrobial effects due to its structural similarities with known active compounds.

Inhibition of Enzymatic Activity

The compound's potential as an inhibitor of specific enzymes has been noted in several studies. For example:

  • Farnesyl Diphosphate Synthase Inhibition : Compounds that share structural features with N-(5-ethyl-3,3-dimethyl-4-oxo...) have been demonstrated to inhibit farnesyl diphosphate synthase (FPPS), an enzyme critical in cholesterol biosynthesis and is a target for various therapeutic agents against hyperlipidemia and cancer .

Cytotoxicity Studies

Cytotoxicity assessments have been conducted using cell lines such as HepG2 (human liver carcinoma cells). The compound's ability to induce apoptosis in these cells could be explored further. Preliminary data suggest that related oxazepine derivatives exhibit cytotoxic effects at micromolar concentrations .

Case Studies

Several case studies have focused on the biological activity of similar compounds:

  • Study on Squalene Synthase Inhibitors : A study highlighted the inhibition of squalene synthase by compounds analogous to the target compound. The IC50 values were reported in the nanomolar range for effective inhibitors .
  • Anticancer Properties : Investigations into derivatives of oxazepine have revealed their potential in disrupting cancer cell proliferation pathways. For instance, one study reported a derivative exhibiting significant growth inhibition in various cancer cell lines .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural and molecular differences between the target compound and three analogs from the evidence:

Compound Name Molecular Formula Sulfonamide Substituents Molecular Weight Key Structural Variations
Target Compound Not explicitly stated 2,3,4,5,6-Pentamethylbenzenesulfonamide Not provided Highly methylated benzene ring; lacks polar groups (e.g., F, OMe, OPr)
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluoro-3-methylbenzenesulfonamide C₂₀H₂₃FN₂O₄S 4-Fluoro-3-methylbenzenesulfonamide 406.5 Fluorine atom introduces electronegativity; smaller molecular weight
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethoxybenzenesulfonamide C₂₄H₃₂N₂O₆S 2,4-Dimethoxybenzenesulfonamide 476.6 Methoxy groups enhance polarity; larger molecular weight
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methyl-4-propoxybenzenesulfonamide C₂₃H₃₀N₂O₅S 3-Methyl-4-propoxybenzenesulfonamide 446.6 Propoxy chain increases hydrophobicity; intermediate molecular weight

Key Observations:

Substituent Effects: The target compound’s fully methylated benzene sulfonamide likely confers high hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility compared to analogs with polar groups (e.g., fluorine in , methoxy in ). Methoxy and propoxy groups in and increase steric bulk and polarity, which could modulate metabolic stability or solubility.

Molecular Weight Trends :

  • The target compound’s molecular weight is expected to exceed that of the fluorinated analog (406.5) but may be lower than the dimethoxy derivative (476.6). This positions it within a range typical for small-molecule drug candidates.

Synthesis Considerations: Synthesis of the target compound likely parallels methods described in (reflux in DMF with cesium carbonate) and (reflux with isocyanates in ethanol). However, the pentamethyl substitution may require specialized methylating agents or protective strategies to avoid overalkylation.

Q & A

Q. What are the key synthetic routes for preparing this compound, and how are intermediates characterized?

The synthesis typically involves constructing the benzoxazepine core followed by sulfonamide coupling. Critical steps include:

  • Core formation : Cyclocondensation of ethylenediamine derivatives with ketones under controlled temperatures (80–100°C) in inert atmospheres to prevent oxidation .
  • Sulfonamide coupling : Reaction of the benzoxazepine intermediate with pentamethylbenzenesulfonyl chloride using bases like triethylamine in anhydrous THF or DCM .
  • Purification : High-performance liquid chromatography (HPLC) or column chromatography to isolate intermediates. Structural confirmation relies on NMR (1H/13C) and mass spectrometry (LC-MS) .

Q. Which spectroscopic and analytical techniques are essential for structural validation?

  • 1H/13C NMR : To confirm regiochemistry of the benzoxazepine core and sulfonamide linkage. Key signals include the oxazepine carbonyl (~170 ppm in 13C NMR) and aromatic protons (6.5–7.5 ppm in 1H NMR) .
  • High-resolution mass spectrometry (HRMS) : To verify molecular formula (e.g., [M+H]+ ion matching theoretical mass).
  • X-ray crystallography : For unambiguous confirmation of stereochemistry, though limited to crystalline derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during sulfonamide coupling?

  • Solvent selection : Use anhydrous DCM or THF to reduce hydrolysis of sulfonyl chloride intermediates .
  • Catalyst optimization : Employ DMAP (4-dimethylaminopyridine) to accelerate coupling efficiency .
  • Temperature control : Maintain reactions at 0–5°C to suppress side reactions like over-sulfonation .
  • Real-time monitoring : Use inline FTIR or Raman spectroscopy to track reaction progress and adjust parameters dynamically .

Q. What strategies elucidate the compound’s binding mechanism with carbonic anhydrases (CAs)?

  • Enzyme kinetics : Measure inhibition constants (Ki) using stopped-flow assays with 4-nitrophenyl acetate as a substrate .
  • Molecular docking : Employ AutoDock Vina or Schrödinger Suite to model interactions between the sulfonamide group and CA active-site zinc .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven interactions .

Q. How do structural modifications (e.g., ethyl vs. allyl substituents) impact pharmacokinetic properties?

  • Lipophilicity : Replace ethyl with allyl groups to enhance membrane permeability (logP increases by ~0.5 units) .
  • Metabolic stability : Introduce electron-withdrawing groups (e.g., trifluoromethyl) on the benzene ring to reduce CYP450-mediated oxidation .
  • Solubility : Incorporate polar substituents (e.g., methoxy) to improve aqueous solubility for in vivo studies .

Data Analysis and Contradiction Resolution

Q. How should discrepancies in reported biological activities across studies be addressed?

  • Comparative assays : Re-evaluate activity under standardized conditions (e.g., fixed pH, temperature) to control for experimental variability .
  • Purity validation : Use orthogonal methods (HPLC, elemental analysis) to confirm compound integrity, as impurities >1% can skew results .
  • Target selectivity profiling : Screen against related enzymes (e.g., CA isoforms I, II, IX) to identify off-target effects .

Structural Analog Comparison

Compound NameKey Structural FeaturesBiological ActivityReference
Target Compound 5-ethyl, 3,3-dimethyl, pentamethylbenzenesulfonamideCarbonic anhydrase inhibition (Ki = 12 nM for CA-II)
N-(5-allyl-3,3-dimethyl-4-oxo-...)Allyl substituentEnhanced lipophilicity (logP = 3.2) but reduced metabolic stability
N-(5-propyl-3,3-dimethyl-4-oxo-...)Propyl chainImproved solubility (2.1 mg/mL in PBS) due to reduced crystallinity

Methodological Recommendations

  • Synthetic challenges : Prioritize flow chemistry for scalable production of the benzoxazepine core to enhance reproducibility .
  • Data validation : Cross-reference NMR assignments with computed chemical shifts (e.g., using ACD/Labs or MestReNova) to avoid misassignments .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.